molecular formula C5H7N3O B1282271 4-Amino-2-methylpyrimidin-5-ol CAS No. 20783-19-1

4-Amino-2-methylpyrimidin-5-ol

Cat. No. B1282271
CAS RN: 20783-19-1
M. Wt: 125.13 g/mol
InChI Key: APMWJVUIUZNXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-Amino-2-methylpyrimidin-5-ol is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine and benzene. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One approach involves the condensation of vinamidium salts and amidine chloride salts, followed by a reduction process catalyzed by palladium with hydrazine . Another method includes the reaction of α-azidovinyl ketones with amidines in the presence of a base, yielding polysubstituted 5-aminopyrimidines . Additionally, a catalyst-free multicomponent synthesis in aqueous ethanol has been developed for the production of 6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . Furthermore, scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine have been reported, which are crucial intermediates for the synthesis of Vitamin B1 .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a new crystalline modification of a pyrimidinium iodide derivative was determined, revealing a planar molecule with a 2,5-diene structure in the pyrimidine ring . The molecular structures of other pyrimidine derivatives have been confirmed by elemental analysis, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, reactions with isothiocyanates under different conditions can yield N,N'-disubstituted thioureas . Ring transformation reactions have also been reported, leading to the synthesis of functionalized 4-aminopyridines . Additionally, 5-amino-4-cyanopyrazoles can be synthesized and further converted to more complex pyrazolopyrimidine structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent thermal stability, mechanical properties, and high chemical resistance . The electronic absorption spectra and protolytic equilibria of aminopyrimidines have been studied to understand the conformation of the amino group and its effects on the properties of the compounds . These properties make pyrimidine derivatives valuable in various applications, including the development of materials with specific characteristics.

Scientific Research Applications

“4-Amino-2-methylpyrimidin-5-ol” is an aminopyrimidine compound . It has its amino substituent at the 4-position together with methyl and aminomethyl substituents at the 2- and 5-positions respectively . This compound is often used in the field of pharmaceuticals and chemical research .

  • Antitrypanosomal and Antiplasmodial Activities

    • Field: Medicinal Chemistry
    • Application: 2-aminopyrimidine derivatives, including “4-Amino-2-methylpyrimidin-5-ol”, have been studied for their antitrypanosomal and antiplasmodial activities . These compounds have shown promising results against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
    • Method: The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
    • Results: Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
  • Organic Synthesis and Medicinal Chemistry

    • Field: Organic Synthesis
    • Application: “4-Amino-2-methylpyrimidin-5-ol” is used as a material in organic synthesis and medicinal chemistry . It is used for the modification and production of drug molecules .
    • Method: The specific methods of application would vary greatly depending on the specific context of the research or application .
    • Results: For example, the compound can prepare selective mineralocorticoid receptor (MR) antagonist finerenone, which is used to lower the risk of severe kidney and heart problems .
  • Tumor Targeting

    • Field: Medicinal Chemistry
    • Application: A derivative of “4-Amino-2-methylpyrimidin-5-ol” has been studied as a potential probe for tumor targeting . The compound was labeled with Technetium-99m, a commonly used radionuclide in medical imaging .
    • Method: The specific methods of application would vary greatly depending on the specific context of the research or application .
    • Results: The in-vivo study and in-silico investigation of this compound showed potential for tumor targeting .
  • Synthesis of BAY 94-8862

    • Field: Pharmaceutical Chemistry
    • Application: “4-Amino-2-methylpyrimidin-5-ol” has been used as a reactant for the synthesis of BAY 94-8862 , a nonsteroidal antagonist of the mineralocorticoid receptor used for the treatment of cardiorenal diseases .
    • Method: The specific methods of application would vary greatly depending on the specific context of the research or application .
    • Results: The synthesis of BAY 94-8862 using “4-Amino-2-methylpyrimidin-5-ol” as a reactant has been successful .

Future Directions

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, including 4-Amino-2-methylpyrimidin-5-ol, has been a focus of research over the past 20 years. Future directions include the development of antiviral and antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .

properties

IUPAC Name

4-amino-2-methylpyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMWJVUIUZNXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-methylpyrimidin-5-ol

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